molecular formula C20H22N2O2 B12288410 (15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid

(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid

Cat. No.: B12288410
M. Wt: 322.4 g/mol
InChI Key: ZFCQLDAGNBFMJQ-UHFFFAOYSA-N
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Description

Molecular Formula and Isotopic Composition

The molecular formula of the compound is C₂₁H₂₂D₄N₂O₂ , derived from its systematic name. The base hydrocarbon skeleton corresponds to a diazapentacyclo system with 19 carbon atoms, two nitrogen atoms, and two oxygen atoms. The tetradeuterio designation indicates the replacement of four hydrogen atoms with deuterium at positions 3, 4, 5, and 6.

The isotopic composition introduces a mass shift of approximately 4.024 atomic mass units (amu) compared to the non-deuterated analog. Using the formula:
$$
\text{Molecular Weight} = \sum (\text{Isotopic Mass} \times \text{Abundance})
$$
the monoisotopic mass calculates to 358.4281 amu (C: 12.0000, H: 1.0078, D: 2.0141, N: 14.0031, O: 15.9949). Deuterium incorporation reduces the relative abundance of the [M+H]⁺ ion’s monoisotopic peak in mass spectrometry, while enhancing the [M+D]⁺ signal—a critical feature for isotopic tracing.

Table 1: Isotopic Contributions to Molecular Weight

Element Natural Abundance (%) Isotopic Contribution (amu)
C 98.93 (¹²C) 12.0000
H 99.988 (¹H) 1.0078
D 0.012 (²H) 2.0141
N 99.632 (¹⁴N) 14.0031
O 99.757 (¹⁶O) 15.9949

Pentacyclic Diazapentacyclo Framework Analysis

The core structure is defined by the pentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹] framework, comprising five fused rings with bridgehead atoms at positions 2,7; 8,18; and 15,19. Key features include:

  • A quinoline-like bicyclic system (rings A and B) formed via [4+2] cycloaddition, as observed in photochemical syntheses of azaxylylenes.
  • A bridged decalin system (rings C and D) stabilized by transannular hydrogen bonding.
  • A pyrrolidine ring (ring E) incorporating nitrogen atoms at positions 1 and 11.

The framework’s rigidity is evidenced by NMR coupling constants (e.g., $$ J_{15,19} = 10.4 \, \text{Hz} $$), indicative of a syn-periplanar arrangement at the bridgehead. X-ray crystallography of analogous compounds reveals bond angles of 109.5° at sp³-hybridized carbons and 120° at sp² centers, consistent with strain-minimized polycycles.

Deuterium Labeling Patterns and Positional Specificity

Deuterium atoms are incorporated at positions 3, 4, 5, and 6 —sites corresponding to the aromatic ring’s ortho and meta positions. This labeling strategy exploits the kinetic isotope effect to stabilize C–D bonds against metabolic cleavage, as deuterium’s lower zero-point energy increases bond dissociation energy by ~1–2 kcal/mol.

Positional specificity is confirmed via ²H-NMR , which shows singlet resonances at δ 6.8–7.2 ppm for the deuterated aryl protons. Isotopic enrichment (>98%) is achieved through catalytic exchange using D₂O and Pd/C, as described in methodologies for deuterated polyheterocycles.

Stereochemical Configuration (15S,19S) and Chiral Center Dynamics

The 15S and 19S configurations establish a cis-decalin-like geometry, with both chiral centers residing on the fused cyclohexane ring. Key evidence includes:

  • NOESY correlations between H-15 and H-19 (δ 1.24 ppm), confirming a syn-facial orientation.
  • Optical rotation of $$[α]_D^{25} = +32.5°$$ (c = 0.1, CHCl₃), consistent with S-configuration benchmarks for ethyl-substituted pentacycles.

Chiral inversion at these centers is sterically hindered, as demonstrated by molecular dynamics simulations showing energy barriers >25 kcal/mol for epimerization.

Functional Group Distribution: Carboxylic Acid, Ethyl Substituents, and Nitrogen Atoms

  • Carboxylic Acid (C17): The –COOH group exhibits a pKₐ of ~4.2, determined via potentiometric titration. IR stretches at 1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O–H) confirm its presence.
  • Ethyl Substituent (C15): The –CH₂CH₃ group contributes to lipophilicity (logP +1.2), with ¹H-NMR signals at δ 1.25 ppm (t, J = 7.2 Hz, CH₃) and δ 2.98 ppm (q, J = 7.2 Hz, CH₂).
  • Nitrogen Atoms (N1, N11): Both participate in hydrogen bonding, evidenced by downfield-shifted ¹⁵N NMR signals at δ 120 ppm (N1) and δ 135 ppm (N11).

Table 2: Functional Group Spectral Signatures

Functional Group IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
–COOH 1700 (C=O) 12.1 (s, 1H) 175.2 (C=O)
–CH₂CH₃ 2960 (C–H) 1.25 (t), 2.98 (q) 14.1 (CH₃), 22.3 (CH₂)
N–H 3300 (N–H) 8.4 (br s, 1H)

Properties

IUPAC Name

15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCQLDAGNBFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The foundational approach involves Bischler-Napieralski cyclization to form the C ring. A tryptamine-derived precursor undergoes cyclodehydration with phosphoryl chloride (POCl₃) in dichloromethane at −20°C, yielding the tetracyclic iminium intermediate.

Representative Reaction Conditions

Component Quantity Conditions
Tryptamine derivative 1.0 equiv POCl₃ (3.2 equiv), DCM
Reaction Time 4–6 hr −20°C to 0°C
Workup Neutralization with NaHCO₃, extraction with EtOAc

This method achieves 68–72% yield for the tetracyclic intermediate, critical for subsequent ring-forming reactions.

Dieckmann Cyclization for E-Ring Formation

The pentacyclic system is completed via Dieckmann cyclization, forming the 15-membered E ring. A diester precursor undergoes base-mediated intramolecular cyclization:

$$
\text{Dieckmann Cyclization: } \text{Precursor} \xrightarrow{\text{NaOMe, MeOH}} \text{Pentacyclic Lactam} \quad
$$

Optimized Parameters

  • Base: Sodium methoxide (1.5 equiv)
  • Solvent: Anhydrous methanol
  • Temperature: Reflux (65°C)
  • Yield: 82% (reported for non-deuterated analog)

Deuterium Incorporation Strategies

Direct Isotopic Labeling via H/D Exchange

Regioselective deuteration of the aromatic ring is achieved through acid-catalyzed exchange using deuterated solvents:

Procedure

  • Dissolve intermediate in D₂O/DCl (4:1 v/v)
  • Heat at 80°C for 24 hr under nitrogen
  • Neutralize with NaOD, extract with CDCl₃
  • Confirm deuteration via ¹H NMR (disappearance of aromatic protons at δ 6.8–7.2 ppm)

Deuteration Efficiency

Position % D Incorporation Method
C3 98.2 Acid-catalyzed exchange
C4 97.8 Acid-catalyzed exchange
C5 96.4 Acid-catalyzed exchange
C6 95.1 Acid-catalyzed exchange

Synthetic Building Block Approach

Deuterated precursors are incorporated early in the synthesis to ensure isotopic purity:

Deuterated Tryptamine Synthesis

  • Start with 3,4,5,6-tetradeuteroindole
  • Catalytic reduction with D₂/Pd-C in EtOD:
    $$
    \text{Indole} \xrightarrow{\text{D}_2 (3 atm), 10\% \text{Pd/C}} \text{Tetradeuterotryptophan} \quad
    $$
  • Decarboxylation via Hofmann degradation:
    $$
    \text{Tryptophan} \xrightarrow{\text{NaN}3, \text{H}2\text{SO}_4} \text{Tetradeuterotryptamine} \quad
    $$

Stereochemical Control at C15 and C19

Chiral Auxiliary-Mediated Alkylation

The C15 ethyl group is introduced using (R)-phenylglycinol as a chiral auxiliary:

  • Form imine with ketone precursor
  • Ethyl Grignard addition at −78°C
  • Auxiliary removal via hydrogenolysis
    $$
    \text{Yield: } 89\% \quad \text{ee: } 98.5\% \quad
    $$

Dynamic Kinetic Resolution

For C19 stereocontrol, a palladium-catalyzed asymmetric allylic alkylation is employed:

$$
\text{Allylic Carbonate} + \text{Nu}^- \xrightarrow{\text{Pd(OAc)}_2, \text{Chiral Ligand}} \text{C19-S Configuration} \quad
$$

Optimized Conditions

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand (S)-Binap (6 mol%)
Solvent THF
Temperature −40°C
ee 97%

Carboxylic Acid Functionalization

Late-Stage Oxidation

The C17 hydroxyl group is oxidized to carboxylic acid using Jones reagent:

$$
\text{Alcohol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4, \text{acetone}} \text{Carboxylic Acid} \quad
$$

Reaction Monitoring

  • TLC (SiO₂): Rf 0.3 → 0.6 (EtOAc/hexanes 1:1)
  • IR: Disappearance of O–H stretch (3400 cm⁻¹), appearance of C=O (1705 cm⁻¹)

Protective Group Strategy

Alternative pathway using tert-butyl dimethylsilyl (TBDMS) protection:

  • Protect hydroxyl as TBDMS ether
  • Introduce carboxylic acid via homologation
  • Deprotect with TBAF

$$
\text{Yield Improvement: } 78\% \rightarrow 91\% \quad
$$

Purification and Analytical Characterization

Chromatographic Purification

Final compound is purified using orthogonal techniques:

HPLC Conditions

Column Mobile Phase Flow Rate Detection
C18 (250×4.6 mm) 0.1% TFA in H₂O/MeCN (70:30) 1.0 mL/min UV 254 nm

Purity Data

Method Purity (%)
HPLC 99.7
GC-MS 99.5

Spectroscopic Confirmation

Key Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.12 (t, J=7.5 Hz, 3H, CH₂CH₃), 3.85 (s, 2H, NCH₂)
  • ¹³C NMR (126 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 176.5 (COOH)
  • HRMS (ESI+): m/z calcd for C₁₉H₁₈D₄N₂O₂ [M+H]⁺ 324.1894, found 324.1892

Process Optimization and Scalability

Continuous Flow Deuteration

Recent advances employ microreactor technology for improved deuteration efficiency:

Flow Parameters

Reactor Volume Residence Time Temperature D Incorporation
10 mL 30 min 120°C 99.3%

Catalytic Deuterium Activation

Heterogeneous catalysis using Ru/Al₂O₃ enhances deuteration rates:

$$
\text{TON} = 4500 \quad \text{TOF} = 150 \, \text{hr}^{-1} \quad
$$

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Total Yield (%) Purity (%) Deuterium Purity (%)
Classical Stepwise 12.4 98.2 95.7
Convergent Synthesis 18.9 99.1 98.4
Flow Chemistry Approach 27.5 99.6 99.1

Chemical Reactions Analysis

Types of Reactions

(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds. It has been studied for:

  • Neuroprotective Effects : Research indicates that derivatives of this compound may provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing cerebral blood flow and reducing oxidative stress .

Chemical Biology

In chemical biology applications:

  • Molecular Probes : The unique structure allows it to serve as a molecular probe for studying biological processes at the molecular level. Its ability to interact with specific biological targets can aid in elucidating cellular mechanisms .

Synthetic Chemistry

In synthetic chemistry:

  • Intermediate in Synthesis : This compound can act as an intermediate in the synthesis of more complex molecules or pharmaceuticals due to its unique bicyclic structure and functional groups which can be modified for further reactions .

Case Study 1: Neuroprotective Mechanisms

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of compounds related to (15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,7.0⁸,18.0¹⁵,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability when treated with this compound compared to controls .

Case Study 2: Synthesis and Characterization

In a synthetic chemistry study published in Organic Letters, researchers successfully synthesized derivatives of this compound and characterized them using NMR and mass spectrometry techniques. The synthesized compounds demonstrated promising biological activities that warrant further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of (15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or protection of neuronal cells from damage.

Comparison with Similar Compounds

Key Observations:

  • Deuterium Substitution: The tetradeuterio modification in the target compound likely slows hepatic metabolism (via the isotope effect), extending its half-life compared to non-deuterated analogs like apovincaminic acid .
  • Carboxylic Acid vs. Ester/Ketone: The carboxylic acid group reduces lipophilicity (LogP 0.45 vs.
  • Ring System Variations : The 17-oxa analog () replaces a nitrogen with oxygen, altering electronic properties and likely shifting target affinity away from neurological receptors .

Pharmacological and Functional Comparisons

  • Neuroactivity: Vincamine and its derivatives bind allosterically to muscarinic acetylcholine receptors (mAChRs), modulating cognitive function.
  • Metabolic Stability : Deuterated compounds, such as the target, show reduced CYP450-mediated oxidation rates in preclinical models, suggesting improved pharmacokinetic profiles compared to vincamine (which undergoes rapid ester hydrolysis) .
  • Synaptic Effects : Eburnamonine’s ketone group facilitates hydrogen bonding with dopamine transporters, a feature absent in the carboxylic acid-containing target compound. This distinction may limit the target’s efficacy in dopaminergic pathways .

Research Findings and Clinical Relevance

  • Apovincaminic Acid : Demonstrated neuroprotection in rodent models of ischemia, with a 30% reduction in infarct volume at 10 mg/kg .
  • Deuterated Analog: Preliminary in vitro studies indicate a 2-fold increase in plasma half-life (from 4.2 to 8.1 hours) compared to the non-deuterated parent, though in vivo data remain unpublished .
  • Vincamine : Clinically used for cerebrovascular insufficiency; however, its ester group necessitates frequent dosing due to rapid clearance .

Biological Activity

The compound known as (15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid is a complex organic molecule that falls within the category of diazabicyclic compounds. Its unique structure suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's chemical structure is characterized by multiple fused ring systems and functional groups that may influence its biological activity. The presence of deuterium atoms (indicated by "Tetradeuterio") can affect the compound's metabolic stability and pharmacokinetics.

PropertyValue
Molecular FormulaC₁₉H₁₉D₄N₂O₂
Molecular Weight320.43 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound can be hypothesized based on its structural features. The diazabicyclic framework may interact with various biological targets such as enzymes or receptors involved in signal transduction pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It could potentially bind to neurotransmitter receptors or other cellular receptors influencing physiological responses.

Case Study 1: Anticancer Activity

Research on structurally similar diazabicyclic compounds has shown promise in anticancer applications. For instance:

  • Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines.
  • Mechanism : Induction of apoptosis and cell cycle arrest were observed as primary modes of action.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective potential of a similar diazabicyclic derivative:

  • Findings : The compound exhibited protective effects against oxidative stress-induced neuronal damage.
  • : This suggests a potential therapeutic role in neurodegenerative diseases.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for predicting its biological activity:

  • Absorption : The presence of deuterium may enhance the stability and absorption profile.
  • Distribution : Lipophilicity due to its complex structure may allow for effective tissue distribution.
  • Metabolism : Potential metabolic pathways should be investigated to understand how the compound is processed in vivo.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can deuterium incorporation be optimized?

The synthesis faces challenges in maintaining stereochemical integrity (15S,19S configuration) and achieving uniform deuterium labeling at positions 3,4,5,6. Deuterium incorporation can be optimized using isotopic exchange reactions under acidic or basic conditions, leveraging catalysts like Pd/C or Rh complexes in deuterated solvents (e.g., D₂O or CD₃OD). Kinetic isotope effects must be minimized by controlling reaction temperature and pH. Post-synthesis validation via mass spectrometry (e.g., Monoisotopic Mass: 322.16812795 ) and NMR (e.g., ²H-NMR) is critical to confirm isotopic purity .

Basic: How is the stereochemical integrity validated during synthesis?

Chiral HPLC with polarimetric detection or X-ray crystallography is recommended to confirm the 15S,19S configuration. The compound’s canonical SMILES ([C@H] and [C@@H] descriptors ) provide a reference for stereochemical analysis. Comparative NMR studies with non-deuterated analogs can resolve ambiguities in coupling constants caused by deuterium’s quadrupolar effects.

Advanced: What computational strategies predict the reactivity of its polycyclic structure?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., artificial force-induced reaction method) are effective. These methods simulate transition states and intermediates, identifying regioselective sites for functionalization. For example, the compound’s strained bicyclic motifs may exhibit unique reactivity at the ethyl-substituted C15 position . Machine learning models trained on similar pentacyclic systems can further refine predictions .

Advanced: How can AI-driven simulations improve pharmacological experimental design?

AI platforms like COMSOL Multiphysics integrate molecular dynamics and pharmacokinetic modeling to predict blood-brain barrier penetration or receptor binding affinities. Virtual screening against neurological targets (e.g., dopamine or serotonin receptors) can prioritize in vitro assays. AI also optimizes experimental parameters (e.g., solvent selection, temperature) to maximize yield in activity studies .

Data Contradiction: How should discrepancies in pharmacological data be addressed?

Discrepancies in efficacy data (e.g., conflicting EC₅₀ values across studies) require rigorous meta-analysis. Compare experimental conditions: Kiss et al. (1987) used isolated tissue assays, while Stephenson et al. (1987) employed radioligand binding in neuronal membranes . Standardize protocols using control compounds and validate assay sensitivity via dose-response curves. Cross-laboratory reproducibility studies are essential .

Methodological: What in vitro assays evaluate neurological target interactions?

  • Radioligand binding assays : Use ³H-labeled analogs to quantify affinity for monoamine transporters.
  • Electrophysiological recordings : Measure ion channel modulation in hippocampal slices.
  • Calcium imaging : Assess GPCR activation in neuronal cell lines.
    Training in chemical biology methods (e.g., CHEM/IBiS 416 ) ensures proficiency in these techniques.

Analytical: Which spectroscopic techniques characterize deuterated positions?

  • ²H-NMR : Directly resolves deuterium environments but requires high-field instruments.
  • GC-MS with electron ionization : Monitors isotopic fragmentation patterns (e.g., m/z 322.168 ).
  • IR spectroscopy : Detects C-D stretching vibrations (~2100 cm⁻¹). Cross-reference data with NIST standards to minimize artifacts .

Advanced: How can reaction path searches explore its utility in heterocyclic chemistry?

Reaction path algorithms (e.g., GRRM) can model cycloadditions or ring-opening reactions at the diazapentacyclo core. For example, the compound’s α,β-unsaturated carboxylate moiety may undergo Diels-Alder reactions with dienes. Computational screening identifies optimal catalysts (e.g., Lewis acids) and solvent systems .

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